
3-(3,5-Difluorophenyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Difluorophenyl)benzaldehyde, also known as DFBA, is an organic compound with the molecular formula C13H8F2O . It has a wide range of applications in different fields of research and industry.
Synthesis Analysis
The synthesis of benzaldehydes, including 3-(3,5-Difluorophenyl)benzaldehyde, can be achieved by the Vilsmeier–Haack reaction of corresponding benzyl alcohols using dimethyl formamide in excess of phosphorus oxychloride . This reaction is highly selective and yields more than 90% .Molecular Structure Analysis
The molecular weight of 3-(3,5-Difluorophenyl)benzaldehyde is 218.19900 . The molecule has a polar surface area (PSA) of 17.07000 and a LogP value of 3.44430 .Chemical Reactions Analysis
Indole derivatives, which include 3-(3,5-Difluorophenyl)benzaldehyde, have been found to possess various biological activities . For instance, the acetamide compounds 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide showed good activity against gram-positive bacteria .Aplicaciones Científicas De Investigación
Synthetic Chemistry and Anticancer Research
One notable application of fluorinated benzaldehydes, including 3-(3,5-Difluorophenyl)benzaldehyde, is in the synthesis of anticancer compounds. For instance, the synthesis of fluorinated analogues of combretastatin A-4, a potent anticancer molecule, utilizes fluorinated benzaldehydes. These compounds retain cell growth inhibitory properties, showcasing the importance of fluorinated intermediates in medicinal chemistry (Lawrence et al., 2003).
Catalysis and Chemical Transformations
Research has also highlighted the role of benzaldehyde derivatives in catalysis. For example, sulfated Ti-SBA-15 catalysts, enhanced by physiochemical modifications, have shown increased activity for the oxidation of benzyl alcohol to benzaldehyde, underscoring the compound's utility in industrial chemical processes (Sharma et al., 2012). Similarly, NiFe2O4 nanoparticles have been used as catalysts for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions, demonstrating the compound's relevance in green chemistry (Iraqui et al., 2020).
Luminescence Sensing
The utility of 3-(3,5-Difluorophenyl)benzaldehyde extends to the field of luminescence sensing. Metal-organic frameworks (MOFs) based on benzaldehyde derivatives have been synthesized for the selective sensing of chemicals, such as benzaldehyde-based derivatives. These MOFs exhibit characteristic emissions, making them potential fluorescence sensors for detecting specific molecules (Shi et al., 2015).
Materials Science and Polymerization
The compound finds applications in materials science as well. For example, benzaldehyde formaldehyde azine has been synthesized as a new monomer for polymerization, exploring its potential in creating novel polymeric materials. Such research highlights the versatility of benzaldehyde derivatives in synthesizing materials with unique properties (Hashidzume et al., 2000).
Propiedades
IUPAC Name |
3-(3,5-difluorophenyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCUWDBZWCZMFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457614 |
Source


|
| Record name | 3-(3,5-difluorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Difluorophenyl)benzaldehyde | |
CAS RN |
656306-74-0 |
Source


|
| Record name | 3-(3,5-difluorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

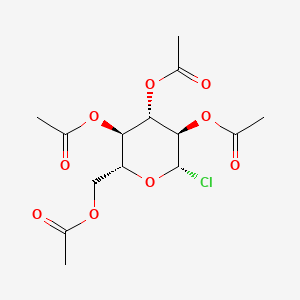

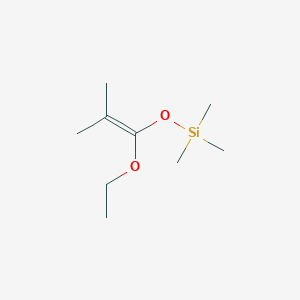




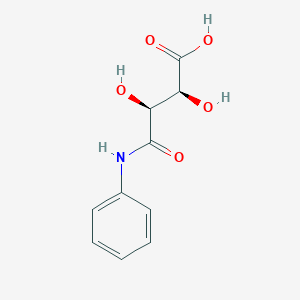

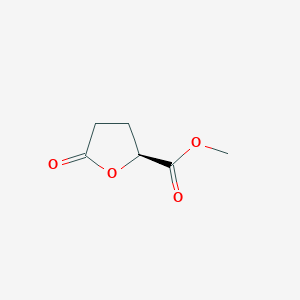
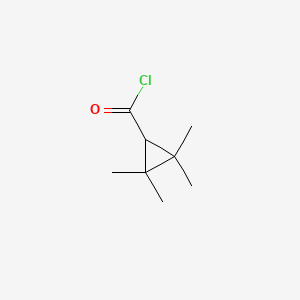
![2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B1313656.png)

